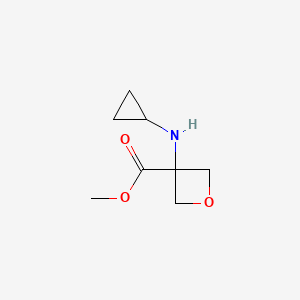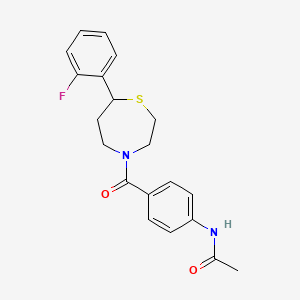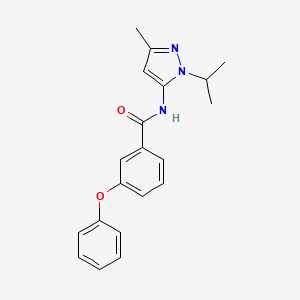![molecular formula C15H13N5O3S2 B2878322 1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173563-58-0](/img/structure/B2878322.png)
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazole ring, a sulfamoyl group, and a prop-2-yn-1-yl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Cu (I) catalyzed [3+2] dipolar cycloaddition . The process might initiate with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which could be accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dihydrobenzimidazol-2-one moiety is essentially planar, with the prop-2-yn-1-yl substituent rotated well out of this plane .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, triazoles can participate in reactions such as [3+2] dipolar cycloadditions .Applications De Recherche Scientifique
Synthon in Sonogashira Cross-Coupling Reactions
This compound can serve as a synthon in Sonogashira cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The compound’s structure, featuring a propargyl group, makes it suitable for these reactions, which are widely used in pharmaceuticals and agrochemicals production.
Nitrification Inhibition for Agricultural Applications
A related compound, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), has been identified as a nitrification inhibitor . It’s plausible that our compound, due to structural similarities, could also be used to enhance nitrogen use efficiency in agriculture by slowing down the microbial nitrification process, thus reducing environmental impacts like greenhouse gas emissions and groundwater pollution.
Photosensitizer in Photocatalytic Reactions
Compounds with similar structures have been used as photosensitizers in photocatalytic reactions . These reactions are crucial for developing new methods of synthesizing organic compounds using visible light, which is a more sustainable and energy-efficient approach compared to traditional methods.
Antifungal Activity
The compound’s framework suggests potential for antifungal activity. Structurally similar 1,2,3-triazoles have shown effectiveness against fungal strains such as Candida albicans and Rhizopus oryzae . This indicates that our compound could be synthesized and tested for its efficacy in treating fungal infections.
Modulation of Serotonergic System
Another application could be in the modulation of the serotonergic system, as indicated by research on structurally related compounds . This could lead to potential antidepressant effects, making it a candidate for further pharmacological studies.
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-3-7-20-12-5-4-10(25(16,22)23)9-13(12)24-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3,(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWCFMMHZENIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)
![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)



![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)



![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)

![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)